2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a unique structure with an indolizine core, a methoxybenzoyl group, and a phenylcarboxamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenylcarboxamide Moiety: The final step involves the formation of the carboxamide bond. This can be achieved by reacting the intermediate product with aniline (phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structure suggests it could inhibit certain enzymes or receptors, making it a potential candidate for treating diseases like cancer or bacterial infections.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets are still under investigation, but its structure suggests it could modulate signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide: Lacks the phenyl group, potentially altering its biological activity.
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide: Substitution of the methoxy group with a chlorine atom, which may affect its reactivity and biological properties.
2-amino-3-(4-methoxybenzoyl)-N-methylindolizine-1-carboxamide: Methyl group instead of phenyl, influencing its solubility and interaction with biological targets.
Uniqueness
The presence of both the methoxybenzoyl and phenylcarboxamide groups in 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide provides a unique combination of electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique characteristics
Properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-12-10-15(11-13-17)22(27)21-20(24)19(18-9-5-6-14-26(18)21)23(28)25-16-7-3-2-4-8-16/h2-14H,24H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYZGHAFPEKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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